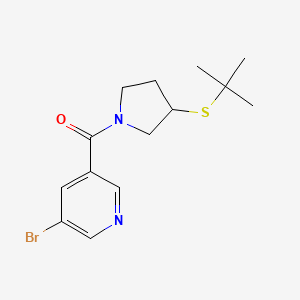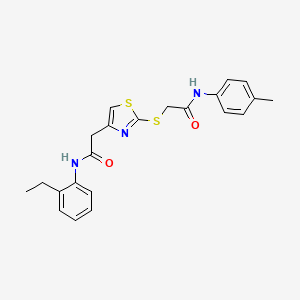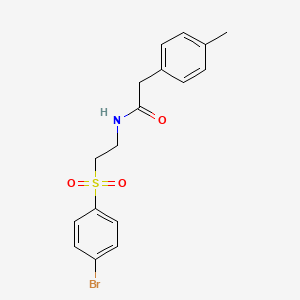![molecular formula C19H12N4O3S2 B2877714 (E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide CAS No. 477486-59-2](/img/structure/B2877714.png)
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is a compound that has been studied in the context of its potential applications . It is related to the benzo[d]thiazol-2-yl family of compounds, which have been explored for their excited state behaviors .
Synthesis Analysis
The synthesis of related compounds involves the creation of novel (4/6-halogen/MeO/EtO-substituted benzo[d]thiazol-2-yl)thiazolidin-4-ones . The exact synthesis process for “(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide” is not specified in the available resources.Molecular Structure Analysis
The molecular structure of related compounds has been analyzed in the context of their excited state behaviors . Solvent-polarity-related photo-induced hydrogen bonding effects have been observed .Chemical Reactions Analysis
The chemical reactions of related compounds have been studied, particularly in the context of their inhibitory action on HIV-1 RT . The most active compounds exhibited better inhibitory action than the reference compound, nevirapine .Applications De Recherche Scientifique
Synthetic Chemistry and Material Science Applications
The compound has been explored in the synthesis of novel materials and heterocyclic compounds, demonstrating its versatility in organic synthesis and material science. For instance, the 1,3-dipolar addition of acetylenedicarboxylic esters to quinazoline oxides resulted in esters of amino-acrylic acid, showcasing the compound's role in generating novel organic structures with potential applications in materials science and pharmaceuticals (Stauss, Härter, Neuenschwander, & Schindler, 1972). Similarly, the synthesis of N-substituted derivatives of triazole-thiones from acrylonitrile and acrylamide underscores the compound's utility in creating materials with unique properties, such as enhanced thermal stability and potentially novel electronic characteristics (Vardanyan, Avagyan, Aghekyan, Sargsyan, & Panosyan, 2021).
Bioactive Molecule Development
The compound serves as a precursor or a component in the synthesis of bioactive molecules, including those with antimicrobial properties and potential anticancer activities. For example, the synthesis and in vitro cytotoxic activities of heteroarylacrylonitriles, incorporating various substituted rings, demonstrated the potential for developing novel anticancer agents. These compounds showed significant potency against human cancer cell lines, indicating the compound's relevance in medicinal chemistry and drug development (Sa̧czewski, Reszka, Gdaniec, Grünert, & Bednarski, 2004).
Environmental and Sensor Applications
Additionally, the compound and its derivatives have been investigated for environmental sensing applications, particularly in the detection of cyanide in aqueous media. The synthesized compounds demonstrated sensitivity and selectivity for cyanide over other anions, showcasing their potential as environmental sensors (Elsafy, Al-Easa, & Hijji, 2018).
Mécanisme D'action
Target of Action
Similar compounds with a benzo[d]thiazole moiety have been reported to interact with various biological targets, such as cysteine .
Mode of Action
The compound, also known as 2-(benzo[d]thiazol-2-yl)-1,4-phenylene diacrylate (BT-AC), has been developed for selectively sensing cysteine over other analytes . BT-AC alone essentially emits no fluorescence, whereas it achieves a 4725-fold enhancement with a large Stokes shift (135 nm) in the presence of cysteine . This suggests that the compound may interact with cysteine, leading to a significant increase in fluorescence.
Result of Action
The compound’s interaction with cysteine results in a significant increase in fluorescence . This property has been utilized for imaging cysteine in HepG2 cells and zebrafish , suggesting potential applications in biological imaging and diagnostics.
Orientations Futures
Propriétés
IUPAC Name |
(E)-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12N4O3S2/c24-17(10-7-12-5-8-13(9-6-12)23(25)26)22-19-21-15(11-27-19)18-20-14-3-1-2-4-16(14)28-18/h1-11H,(H,21,22,24)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXSPIGMPZORCKO-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)C=CC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CSC(=N3)NC(=O)/C=C/C4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(1H-benzimidazol-2-yl)phenyl]-3-phenylpropanamide](/img/structure/B2877632.png)

![1-methyl-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2877635.png)
![6-bromo-N-(cyanomethyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2877637.png)




![N-[2-[2,3-Dihydro-1,4-benzodioxin-6-ylmethyl(methyl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2877645.png)

![2-[1-[(4-Methoxyphenyl)methyl]piperidin-3-yl]-1H-benzimidazole](/img/structure/B2877647.png)
![3-Chloro-4-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B2877648.png)

